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3,5-Dimethyl-2-pentylpyrazine - 50888-62-5

3,5-Dimethyl-2-pentylpyrazine

Catalog Number: EVT-13897372
CAS Number: 50888-62-5
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
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Product Introduction

Overview

3,5-Dimethyl-2-pentylpyrazine is an organic compound classified under the pyrazine family, characterized by its unique aromatic structure containing nitrogen atoms. The chemical formula for this compound is C11H18N2C_{11}H_{18}N_{2}, and it has a molecular weight of approximately 178.2740 g/mol. It is recognized for its distinctive odor, often described as earthy or nutty, making it relevant in food flavoring and fragrance applications.

Source and Classification

3,5-Dimethyl-2-pentylpyrazine falls under the category of heterocyclic compounds, specifically diazines, due to the presence of two nitrogen atoms within its six-membered ring structure. This compound can be derived from various natural sources, including certain plants and fermentation processes, which contribute to its flavor profile in foods.

Synthesis Analysis

Methods

The synthesis of 3,5-dimethyl-2-pentylpyrazine can be achieved through several methods. One notable method involves the reaction between methyl ethyl diketone and hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction typically occurs in an alcohol solvent at temperatures ranging from 0°C to 120°C. This method is advantageous due to its high yield and purity of the final product, as it minimizes the formation of inorganic salts during the reaction process .

Technical Details

The synthesis process can be summarized as follows:

  1. Reactants: Methyl ethyl diketone and hydrazine hydrate.
  2. Catalyst: Acidic catalyst (e.g., glacial acetic acid).
  3. Solvent: Alcohol (e.g., ethanol).
  4. Temperature: Controlled between 0°C and 120°C.
  5. Yield: High purity and yield are reported when using glacial acetic acid as a catalyst.
Molecular Structure Analysis

Structure

The molecular structure of 3,5-dimethyl-2-pentylpyrazine features a pyrazine ring with two methyl groups at positions 3 and 5, and a pentyl chain at position 2. The structural representation can be denoted as follows:

  • Chemical Formula: C11H18N2C_{11}H_{18}N_{2}
  • Molecular Weight: 178.2740 g/mol
  • IUPAC Name: 3,5-Dimethyl-2-pentylpyrazine
  • InChIKey: JHECZRZZPVHFGJ-UHFFFAOYSA-N

Data

The compound's structural data can be visualized using molecular modeling software or databases like the NIST Chemistry WebBook, which provides detailed information about its electronic structure and bonding characteristics .

Chemical Reactions Analysis

Reactions

3,5-Dimethyl-2-pentylpyrazine participates in various chemical reactions typical of pyrazines, such as electrophilic substitutions and nucleophilic additions. These reactions are influenced by the electron-rich nature of the pyrazine ring due to the presence of nitrogen atoms.

Technical Details

Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of methyl groups enhances reactivity towards electrophiles.
  • Nucleophilic Addition Reactions: The nitrogen atoms can act as nucleophiles in certain conditions.
Mechanism of Action

Process

The mechanism of action for 3,5-dimethyl-2-pentylpyrazine primarily involves its role as a flavoring agent in food products. Its aromatic properties contribute to enhancing flavor profiles by interacting with taste receptors.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Earthy or nutty scent.
  • Density: Approximately 0.87 g/cm³.
  • Boiling Point: Estimated around 180°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but poorly soluble in water.
  • Stability: Generally stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.

Relevant data on these properties can be found in chemical databases that compile experimental results and theoretical predictions .

Applications

3,5-Dimethyl-2-pentylpyrazine has several scientific applications:

  • Flavoring Agent: Widely used in the food industry to enhance flavors in products such as snacks, beverages, and confectionery.
  • Fragrance Component: Employed in perfumery for its pleasant aroma.
  • Research Tool: Utilized in studies examining flavor chemistry and sensory evaluation methodologies.
Biosynthetic Pathways and Precursor Dynamics of 3,5-Dimethyl-2-pentylpyrazine

Microbial Synthesis in Bacillus subtilis: Role of l-Threonine-3-Dehydrogenase in Alkylpyrazine Formation

The enzymatic synthesis of 3,5-dimethyl-2-pentylpyrazine in Bacillus subtilis originates from the dehydrogenation of l-threonine catalyzed by l-threonine-3-dehydrogenase (TDH). This reaction produces the unstable intermediate l-2-amino-acetoacetate, which spontaneously decarboxylates to form aminoacetone. Under physiological conditions, aminoacetone undergoes self-condensation to yield 5,6-dihydro-3,5-dimethyl-2-pentylpyrazine, followed by oxidation to form the aromatic pyrazine ring. Crucially, genetic inactivation of 2-amino-3-ketobutyrate coenzyme A ligase (KBL)—an enzyme that diverts l-2-amino-acetoacetate toward glycine and acetyl-CoA synthesis—increases 3,5-dimethyl-2-pentylpyrazine yields by 3.8-fold by accumulating the precursor aminoacetone [1].

The pentyl side chain is hypothesized to arise from the incorporation of fusel alcohols (e.g., 3-methyl-1-butanol) generated during microbial fermentation. Bacillus subtilis metabolizes branched-chain amino acids (e.g., leucine) to produce these alcohols, which may react with dihydropyrazine intermediates via electrophilic addition. This pathway represents a divergence from tetramethylpyrazine (TTMP) biosynthesis, which utilizes acetoin derived from glucose metabolism [1].

Table 1: Key Enzymes and Intermediates in 3,5-Dimethyl-2-pentylpyrazine Biosynthesis

Enzyme/IntermediateFunction/ReactionImpact on Pyrazine Yield
l-Threonine-3-dehydrogenase (TDH)Dehydrogenates l-threonine to l-2-amino-acetoacetateEssential for initiating pyrazine synthesis
l-2-Amino-acetoacetateUnstable α-ketoacid intermediateSpontaneously decarboxylates to aminoacetone
AminoacetoneCondensation precursorRate-limiting intermediate for ring formation
2-Amino-3-ketobutyrate CoA ligase (KBL)Cleaves l-2-amino-acetoacetate to glycine + acetyl-CoAInactivation increases pyrazine yield 3.8-fold

Maillard Reaction Derivatives: Mechanisms of Pentyl Group Incorporation in Pyrazine Backbones

In thermally processed foods, 3,5-dimethyl-2-pentylpyrazine forms via Maillard reactions between reducing sugars (e.g., glucose) and amino compounds. The pentyl group incorporation occurs through two primary routes:

  • Strecker Degradation Pathway: Pentanal (derived from lipid oxidation or leucine degradation) reacts with α-dicarbonyl compounds (e.g., diacetyl) to form the Strecker aldehyde 2-methylbutanal. This aldehyde then condenses with aminoketone intermediates (e.g., aminoacetone) to yield 5,6-dihydropyrazines, which aromatize to alkylpyrazines [6].
  • Aldol Condensation: Pre-formed alkylpyrazines (e.g., 2,5-dimethylpyrazine) react with pentanal under high-temperature, low-water-activity conditions. Base-catalyzed deprotonation at the methyl group generates a nucleophile that attacks pentanal, followed by dehydration to form the pentyl-substituted vinylpyrazine. Hydrogenation during food processing reduces this to 3,5-dimethyl-2-pentylpyrazine [6].

Peptide structure critically influences yield. Lysine-containing dipeptides (e.g., Lys-Arg) generate 3.2× higher pyrazine concentrations than free lysine due to:

  • Enhanced nucleophilicity of the ε-amino group in peptide-bound lysine.
  • Peptide backbone fragmentation supplying additional carbonyl precursors.
  • Optimal water activity during thermal processing facilitating pentanal incorporation [4].

Table 2: Influence of Amino Acid Sequence on Pyrazine Yield in Maillard Models

Precursor SystemTotal Pyrazines (μg/g)3,5-Dimethyl-2-pentylpyrazine (%)Key Factor
Glucose + Lys (FAA)84.3 ± 6.21.8Baseline reactivity
Glucose + Lys-Arg (dipeptide)271.5 ± 12.19.7N-terminal Lys positioning
Glucose + Arg-Lys (dipeptide)198.6 ± 9.87.3C-terminal Lys accessibility
Glucose + Leu/Lys (FAA mix)152.1 ± 8.312.5Pentanal precursor supply

Fermentation Byproduct Analysis: Natural Occurrence in Fusel Oil Distillates

3,5-Dimethyl-2-pentylpyrazine occurs naturally in fusel oil streams from ethanol distillation, particularly in sugarcane-based fermentation. Fusel oil contains ≥58% C5 alcohols (3-methyl-1-butanol, 2-methyl-1-butanol), which serve as direct precursors for pentylpyrazine formation during distillation. The compound concentrates in distillation side streams due to:

  • Azeotrope formation with water/ethanol, causing boiling point anomalies.
  • Phase separation at ethanol concentrations of 20–47% w/w, trapping pyrazines in the organic layer.
  • Cyclic flooding in distillation columns, where vapor pressure instabilities redistribute pentylpyrazine into fusel oil fractions [3].

In Brazilian sugarcane spirits, 3,5-dimethyl-2-pentylpyrazine appears at concentrations of 0.8–2.1 mg/L. Its formation is catalyzed by:

  • Thermal reactions during distillation (100–130°C) between amino acids (threonine, leucine) and residual sugars.
  • Metal ion catalysis (Cu²⁺, Fe³⁺) from distillation equipment accelerating Strecker degradation.
  • Reactive distillation dynamics that concentrate pentanol and dihydropyrazine intermediates in fusel oil condensates [3] [6].

Table 3: Fusel Oil Composition and Pyrazine Occurrence

ComponentConcentration (% w/w)Role in Pyrazine Formation
3-Methyl-1-butanol58.2–68.7Dominant pentyl group donor
2-Methyl-1-butanol8.1–11.3Branched-chain alcohol precursor
Propan-1-ol7.8–10.5Solvent carrier
Ethanol4.2–8.9Reaction medium
3,5-Dimethyl-2-pentylpyrazine0.002–0.011Flavor impact compound

Properties

CAS Number

50888-62-5

Product Name

3,5-Dimethyl-2-pentylpyrazine

IUPAC Name

3,5-dimethyl-2-pentylpyrazine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h8H,4-7H2,1-3H3

InChI Key

JHECZRZZPVHFGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(N=C1C)C

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